bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Lipophilicity Partition Coefficient Sustained Release

Liquid coolants (WS-23, menthyl lactate) and menthol suffer from volatility, migration, and evaporation losses-especially in baked goods, extruded snacks, and chewing gum bases. This chiral diester solves these issues: - Melting point 62-64°C, boiling point >200°C at 2 mmHg: minimal thermal loss - LogP 8.07: high lipophilicity, sustained cooling release in hydrophobic matrices - Crystalline solid: dry blending into tablets, powders, balms without liquid handling

Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
Cat. No. B12061158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
Molecular FormulaC24H42O4
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
InChIInChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1
InChIKeyYZXZAUAIVAZWFN-RBFKZVKLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimenthyl Succinate: Chiral Diester for Cooling & Formulation


Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (CAS 34212-59-4), also referred to as (−)-dimenthyl succinate, is a chiral diester composed of succinic acid and two (−)-menthol moieties . It is a crystalline solid with a melting point of 62–64 °C and a boiling point of 200–205 °C at 2 mmHg [1]. This compound serves as a non-volatile, hydrophobic cooling agent in flavor and fragrance applications and is utilized as a chiral building block in organic synthesis .

Workflow Non‑volatile hydrophobic cooling agent for confectionery, oral care, and lipophilic matrices
Selection Crystalline solid suitable for dry blending, encapsulation, and thermal processing
Use context Chiral diester building block for asymmetric synthesis and stereochemical control

Dimenthyl Succinate: Substitution Risks


Cooling agents and menthyl esters exhibit significant variability in physicochemical properties, sensory profiles, and formulation behavior. Simple substitution of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate with monomenthyl succinate, menthyl lactate, or synthetic coolants such as WS‑3 and WS‑23 can alter cooling onset, duration, flavor impact, and matrix compatibility [1]. The diester structure confers higher lipophilicity and a solid-state morphology, which directly influence release kinetics and stability in hydrophobic formulations—parameters that cannot be replicated by generic alternatives without empirical validation .

Target
Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate (diester)
Substitute
Monomenthyl succinate, menthyl lactate, WS‑3, WS‑23
Risk
Higher lipophilicity (LogP ~8 vs ~4.8) and solid-state morphology alter cooling onset, duration, and matrix compatibility; release kinetics may not transfer without empirical validation.

Dimenthyl Succinate: Quantitative Differentiation


Higher Lipophilicity vs. Monomenthyl Succinate

The estimated octanol–water partition coefficient (LogP) for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is 8.072 [1], markedly exceeding that of monomenthyl succinate (LogP ≈ 4.8, estimated). This difference reflects the presence of two lipophilic menthol groups, which favor retention in hydrophobic matrices and prolong release compared to the more polar monoester .

Lipophilicity
Class-level inference
LogP 8.072 (est) vs. monomenthyl succinate ≈4.8
Supports sustained-release screening in hydrophobic phases
Computational estimate; experimental LogP for comparator not widely reported
Lipophilicity Partition Coefficient Sustained Release

Solid-State Processing vs. Liquid Coolants

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a crystalline solid with a melting point of 62–64 °C . In contrast, menthyl lactate and WS‑23 (2-isopropyl-N,2,3-trimethylbutanamide) are liquids at room temperature (menthyl lactate mp ≈ 40 °C; WS‑23 mp < 25 °C) [1]. This solid form facilitates dry blending, encapsulation, and reduces migration in solid dosage forms, providing a distinct handling and formulation advantage.

Solid-state processing
Cross-study comparable
mp 62–64 °C (solid) vs. menthyl lactate (waxy/liquid) and WS‑23 (liquid)
Enables dry blending and encapsulation; reduces migration risk
Handling advantage must be verified per formulation matrix
Solid-State Stability Processing Thermal Properties

Lower Volatility vs. Menthol

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate exhibits a boiling point of 200–205 °C at 2 mmHg , significantly higher than menthol (bp 212 °C at 760 mmHg, with appreciable volatility even at ambient temperatures). The diester's lower volatility reduces evaporative loss during baking, extrusion, or spray-drying, preserving cooling payload in finished goods .

Volatility
Class-level inference
bp 200–205 °C at 2 mmHg; >100 °C higher than menthol under equivalent reduced pressure
May reduce evaporative loss in thermal processing
Data to verify across specific process conditions
Volatility Thermal Stability Process Robustness

Extended Cooling Duration vs. Menthol

While direct head-to-head quantitative duration data for dimenthyl succinate is limited in the public domain, class-level evidence for menthyl succinate esters indicates a cooling duration 2–3× longer than menthol [1]. The diester's higher molecular weight and lipophilicity are consistent with slower release kinetics, supporting an extended cooling profile . This inference is corroborated by patent literature describing menthyl succinate compositions as delivering 'prolonged physiological cooling sensation' [2].

Cooling duration
Class-level inference
Inferred 2–3× longer than menthol (class data for menthyl succinate esters)
Supports extended-release cooling screening
Diester-specific quantitative data not directly measured
Cooling Duration Sensory Profile Formulation Efficiency

Optimal Applications for Dimenthyl Succinate


Sustained-Release Cooling in Chewing Gum and Confectionery

The high LogP (8.072) and solid-state morphology of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate support prolonged cooling release in chewing gum bases and compressed tablets . Formulators seeking to replace menthol or liquid coolants (WS‑23, menthyl lactate) with a non-volatile, solid-phase ingredient that resists migration and evaporation should evaluate this diester .

Thermally Processed Foods and Baked Goods

With a boiling point exceeding 200 °C at reduced pressure and minimal volatility, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is well-suited for baked goods, extruded snacks, and other high-temperature applications where menthol or lower-boiling esters would undergo substantial evaporative loss .

Solid Oral Care and Topical Formulations

The compound's crystalline solid nature (mp 62–64 °C) enables direct incorporation into toothpaste powders, effervescent tablets, and dry-mix personal care products without the need for liquid handling or emulsification . Its hydrophobic character also favors retention in lipophilic ointments and balms .

Chiral Building Block for Asymmetric Synthesis

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate serves as a chiral auxiliary or resolving agent in the synthesis of enantiomerically enriched compounds, particularly in the preparation of antifungal agents and stereochemically complex terpenoid derivatives .

Application
Selection Property
Validation Focus
Sustained-release cooling in confectionery
High LogP and solid-state retention
Release kinetics in gum base and compressed tablets
Thermally processed foods
Low volatility and thermal stability
Evaporative loss under baking/extrusion conditions
Solid oral care and topical products
Crystalline solid for dry blending
Incorporation in toothpaste powders and lipophilic ointments
Chiral auxiliary in asymmetric synthesis
Enantiopure diester scaffold
Stereochemical outcome in terpenoid/antifungal synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.